Pantoic Acid

説明

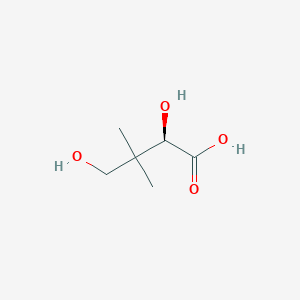

Structure

3D Structure

特性

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016980 | |

| Record name | Pantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-33-0 | |

| Record name | Pantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pantoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of D-Pantoic Acid in Cellular Metabolism: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the biological significance of D-pantoic acid, a crucial intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and the essential cofactor Coenzyme A (CoA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its metabolic pathways, relevant enzymatic data, and detailed experimental protocols.

Introduction: The Biological Imperative of D-Pantoic Acid

D-pantoic acid is a chiral α-hydroxy acid that serves as a fundamental building block for pantothenic acid, an essential nutrient for most living organisms.[1] Its biological importance is intrinsically linked to the central role of Coenzyme A in a myriad of metabolic processes.[2][3] CoA is indispensable for cellular bioenergetics, including the tricarboxylic acid (TCA) cycle and fatty acid oxidation, as well as in the synthesis of fatty acids, cholesterol, and neurotransmitters.[4][5] The biosynthetic pathway of pantothenic acid is absent in mammals, making it a validated and attractive target for the development of novel antimicrobial agents against pathogenic bacteria.

The Biosynthetic Pathway of D-Pantoic Acid and its Conversion to Pantothenic Acid

The synthesis of D-pantoic acid is the initial committed step in the de novo biosynthesis of pantothenic acid in microorganisms and plants. The pathway originates from α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine.

The key enzymatic steps are:

-

Formation of α-Ketopantoate: α-ketoisovalerate is hydroxymethylated by the enzyme ketopantoate hydroxymethyltransferase (PanB) to form α-ketopantoate.

-

Reduction to D-Pantoic Acid: α-ketopantoate is then reduced to D-pantoic acid in an NADPH-dependent reaction catalyzed by ketopantoate reductase (KPR or PanE) .

-

Condensation with β-Alanine: Finally, D-pantoic acid is condensed with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase (PanC) to yield pantothenic acid.

This pantothenic acid is subsequently phosphorylated and further processed through a series of enzymatic steps to generate Coenzyme A.

Quantitative Data on Key Enzymes

The following table summarizes the kinetic parameters of the key enzymes involved in the biosynthesis of D-pantoic acid and its conversion to pantothenic acid.

| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Vmax | Hill Coefficient | Reference |

| Ketopantoate Reductase (KPR) | Escherichia coli | NADPH | 20 | 40 | |||

| Ketopantoate | 60 | 40 | |||||

| Staphylococcus aureus | NADPH | 2.5 ± 0.2 | |||||

| Ketopantoate | |||||||

| Pantothenate Synthetase | Mycobacterium tuberculosis | D-pantoate | 130 | 3.4 | |||

| β-alanine | 800 | 3.4 | |||||

| ATP | 2600 | 3.4 | |||||

| Pantothenate Transport | Rat Kidney Brush-Border Vesicles | Pantothenic Acid | 7.3 | 23.8 pmol/mg protein/min | |||

| Isolated Perfused Rat Heart | Pantothenic Acid | 10.7 | 418 nmol/g dry weight/30 min |

Signaling Pathways and Experimental Workflows

Biosynthesis of Pantothenic Acid

The following diagram illustrates the enzymatic conversion of α-ketoisovalerate to pantothenic acid.

Experimental Workflow for Ketopantoate Reductase Activity Assay

This diagram outlines a typical workflow for measuring the activity of ketopantoate reductase.

Experimental Workflow for LC-MS/MS Quantification of Pantothenic Acid

The following diagram details a standard procedure for quantifying pantothenic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Experimental Protocols

Enzymatic Assay for Ketopantoate Reductase (KPR) Activity

This protocol is adapted from studies on E. coli and S. aureus KPR.

Materials:

-

Purified ketopantoate reductase enzyme

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 50 mM NaCl

-

NADPH solution (stock concentration, e.g., 10 mM)

-

Ketopantoate solution (stock concentration, e.g., 100 mM)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the desired final concentration of NADPH (e.g., 200 µM).

-

Add the desired final concentration of ketopantoate to the reaction mixture (e.g., concentrations ranging from 10 µM to 1 mM for kinetic analysis).

-

Separately, prepare a solution of the purified KPR enzyme in the assay buffer.

-

Incubate both the reaction mixture and the enzyme solution at 25°C for 5 minutes to ensure temperature equilibration.

-

Initiate the reaction by adding a small volume of the KPR enzyme solution to the reaction mixture in the cuvette. The final enzyme concentration should be in the nanomolar range (e.g., 12 nM).

-

Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).

-

Record the absorbance at regular intervals (e.g., every 10 seconds) for a period of 3-5 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters (KM and kcat), repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Enzymatic Assay for Pantothenate Synthetase (PanC) Activity

This protocol is based on the characterization of M. tuberculosis PanC.

Materials:

-

Purified pantothenate synthetase enzyme

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2

-

ATP solution (stock concentration, e.g., 100 mM)

-

D-pantoate solution (stock concentration, e.g., 50 mM)

-

β-alanine solution (stock concentration, e.g., 100 mM)

-

Coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

This is a coupled enzyme assay where the production of AMP and PPi is indirectly measured by the oxidation of NADH. The pyrophosphate (PPi) produced is used by pyruvate kinase to convert ADP (from ATP hydrolysis) and PEP to pyruvate and ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+.

-

Prepare a reaction mixture in a cuvette containing the assay buffer, ATP (e.g., 2.6 mM), D-pantoate (e.g., 0.13 mM), β-alanine (e.g., 0.8 mM), PEP, NADH, and an excess of PK and LDH.

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified pantothenate synthetase.

-

Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of the pantothenate synthetase reaction.

-

Calculate the initial velocity from the linear phase of the reaction.

-

Determine kinetic parameters by varying the concentration of one substrate while keeping the others constant.

LC-MS/MS Method for the Quantification of Pantothenic Acid

This protocol provides a general framework for the quantification of pantothenic acid in biological fluids, such as serum.

Materials and Reagents:

-

Human serum samples

-

Pantothenic Acid (Vitamin B5) standard

-

D-(-)-Pantolactone-d6 (Internal Standard)

-

LC-MS/MS grade methanol, acetonitrile, and formic acid

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation:

-

Thaw human serum samples at room temperature.

-

In a microcentrifuge tube, add 20 µL of the D-(-)-Pantolactone-d6 internal standard working solution to 100 µL of serum.

-

Vortex for 10 seconds.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Waters BEH C18).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate pantothenic acid from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for pantothenic acid and the internal standard. For pantothenic acid, a common transition is m/z 220 -> 90.

Quantification:

-

Generate a standard curve by analyzing a series of known concentrations of pantothenic acid with a fixed concentration of the internal standard.

-

Calculate the concentration of pantothenic acid in the unknown samples by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the standard curve.

Conclusion and Future Directions

D-pantoic acid stands as a critical metabolite at the crossroads of primary metabolism. Its biosynthesis and subsequent conversion to pantothenic acid and Coenzyme A are essential for life. The enzymes in this pathway, particularly in pathogenic microorganisms, represent promising targets for the development of novel therapeutics. The detailed methodologies provided in this guide are intended to facilitate further research into the intricate roles of D-pantoic acid and to aid in the discovery of new modulators of this vital metabolic pathway. Future research will likely focus on a deeper understanding of the regulatory mechanisms governing this pathway and the development of high-throughput screening assays to identify potent and specific inhibitors.

References

- 1. Transport and metabolism of pantothenic acid by rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and History of Pantoic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoic acid, chemically known as (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, is a crucial chiral molecule that serves as a fundamental building block for the synthesis of pantothenic acid (Vitamin B5) and, consequently, Coenzyme A (CoA). The history of this compound is inextricably linked to the discovery and elucidation of the structure of pantothenic acid, a journey that unfolded in the 1930s and 1940s. This technical guide provides a comprehensive overview of the discovery, synthesis, and biosynthesis of this compound, tailored for an audience in the fields of scientific research and drug development.

Historical Timeline of Discovery

The journey to identifying this compound began with the study of a then-unidentified growth factor for yeast. In 1933, Roger J. Williams, a prominent American biochemist, discovered and isolated a substance he named "pantothenic acid," derived from the Greek word "pantothen," meaning "from everywhere," due to its ubiquitous presence in biological tissues.[1]

The chemical structure of pantothenic acid remained a puzzle until the late 1930s. A significant breakthrough occurred in 1940 when Williams and Major reported that pantothenic acid is an amide composed of β-alanine and a novel α,γ-dihydroxy-β,β-dimethylbutyric acid, which they named this compound.[2] This was determined through the degradation of pantothenic acid isolated from liver.[2]

Concurrently, the total synthesis of pantothenic acid was achieved in 1940 by a team of researchers at Merck & Co., including Eric T. Stiller, Stanton A. Harris, Jacob Finkelstein, John C. Keresztesy, and Karl Folkers.[2] This landmark achievement confirmed the proposed structure of pantothenic acid and, by extension, that of this compound. Their synthesis involved the preparation of the lactone form of this compound, known as pantolactone.

Quantitative Data from Early Syntheses

The early researchers meticulously documented the physical and chemical properties of the compounds they synthesized. The following table summarizes key quantitative data from the pivotal 1940 synthesis by Stiller and his colleagues.

| Compound/Parameter | Value | Reference |

| α,α-Dimethyl-β-hydroxypropionaldehyde | ||

| Melting Point | 96-97°C | [2] |

| dl-Pantolactone | ||

| Yield from Racemate Resolution (as quinine salt) | 84% | |

| d(-)-Pantolactone | ||

| Specific Rotation [α]D | -50.7° (c=2.05 in H2O) | |

| Melting Point | 91°C | |

| l(+)-Pantolactone | ||

| Specific Rotation [α]D | +50.1° (c=2 in H2O) | |

| Melting Point | 91°C | |

| Sodium d-Pantothenate | ||

| Specific Rotation [α]D | +28.2° (in water) |

Experimental Protocols

Chemical Synthesis of Racemic Pantolactone (Stiller et al., 1940)

The first step in the total synthesis of pantothenic acid was the preparation of racemic α-hydroxy-β,β-dimethyl-γ-butyrolactone (pantolactone). The following protocol is adapted from the 1940 publication by Stiller, Harris, Finkelstein, Keresztesy, and Folkers.

Step 1: Synthesis of α,α-Dimethyl-β-hydroxypropionaldehyde

-

A mixture of 200 g of isobutyraldehyde and 224 g of 40% formalin is stirred in an ice-bath.

-

160 g of potassium carbonate is added in small portions at a rate that the temperature of the reaction mixture does not exceed 20°C.

-

After the addition is complete, the mixture is stirred for an additional two hours at room temperature.

-

The layers are separated, and the aqueous layer is extracted with ether.

-

The ether extracts are combined with the aldehyde layer and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residual oil is distilled under reduced pressure. The fraction boiling at 83-86°C at 15 mm is collected and crystallizes upon standing.

-

Recrystallization from alcohol and drying at 60°C in a vacuum yields the purified product with a melting point of 96-97°C.

Step 2: Synthesis of Racemic Pantolactone

-

The α,α-dimethyl-β-hydroxypropionaldehyde is converted to its cyanohydrin.

-

The cyanohydrin is then subjected to acidic hydrolysis and simultaneous lactonization to yield racemic pantolactone.

Step 3: Resolution of Racemic Pantolactone

-

The racemic pantolactone is resolved using quinine. The quinine salt of the l(-)-pantoic acid is less soluble and crystallizes out.

-

This resolution process yields the quinine salt of the l(-)-acid in an 84% yield from the racemate.

-

The optically active lactones are then regenerated from their respective salts.

Biosynthesis of this compound

In most microorganisms and plants, this compound is synthesized de novo. The pathway begins with an intermediate from the valine biosynthesis pathway, α-ketoisovalerate.

-

Formation of Ketopantoate: α-ketoisovalerate undergoes hydroxymethylation, catalyzed by the enzyme ketopantoate hydroxymethyltransferase . This reaction adds a hydroxymethyl group to α-ketoisovalerate to form ketopantoate.

-

Reduction to Pantoate: The ketopantoate is then reduced to pantoate (the ionized form of this compound) by the enzyme ketopantoate reductase . This step utilizes NADPH as a reducing agent.

Visualizations

Logical Relationship: Discovery of this compound

References

The Crucial Role of Pantoic Acid in Coenzyme A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of pantoic acid and its pivotal role as a precursor to pantothenate (vitamin B5) in the universal Coenzyme A (CoA) biosynthetic pathway. CoA is an indispensable cofactor in all domains of life, participating in a vast array of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of numerous vital compounds. The enzymes involved in the this compound and pantothenate biosynthesis pathways are attractive targets for the development of novel antimicrobial agents, as these pathways are essential for many pathogens but absent in humans.

The De Novo Biosynthesis of this compound

In many bacteria, fungi, and plants, this compound is synthesized de novo from the branched-chain amino acid precursor, α-ketoisovalerate. This process involves two key enzymatic steps:

-

Ketopantoate Hydroxymethyltransferase (KPHMT), encoded by the panB gene: This enzyme catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate.[1] This is the first committed step in the pantothenate biosynthesis pathway.[1]

-

Ketopantoate Reductase (KPR), encoded by the panE gene: KPR then catalyzes the NADPH-dependent reduction of α-ketopantoate to yield D-pantoate (this compound).[2][3] This reaction is physiologically favorable in the direction of pantoate formation.[2]

This compound is subsequently condensed with β-alanine to form pantothenate, a reaction catalyzed by Pantothenate Synthetase (PS) , the product of the panC gene.

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis of this compound and its conversion to pantothenate in prokaryotic systems.

Table 1: Kinetic Parameters of Escherichia coli Ketopantoate Reductase (KPR)

| Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |

| α-Ketopantoate | 40 - 640 | - | - |

| NADPH | 5 - 25 | - | - |

Table 2: Kinetic Parameters of Escherichia coli Ketopantoate Hydroxymethyltransferase (KPHMT)

| Substrate | Apparent Km (mM) | Vmax (µmol/min/mg) |

| α-Ketoisovalerate | 1.1 | ~8 |

| 5,10-Methylenetetrahydrofolate | 0.18 | ~8 |

| Formaldehyde | 5.9 | - |

| α-Ketopantoate | 0.16 | ~8 |

Table 3: Kinetic Parameters of Mycobacterium tuberculosis Pantothenate Synthetase (PS)

| Substrate | Km (mM) | kcat (s-1) |

| D-Pantoate | 0.13 | 3.4 |

| β-Alanine | 0.8 | 3.4 |

| ATP | 2.6 | 3.4 |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound and its subsequent conversion to pantothenate and CoA are tightly regulated processes. The following diagrams illustrate these pathways and their regulatory logic.

Caption: De novo biosynthesis of this compound and pantothenate.

Caption: General experimental workflow for enzyme kinetic analysis.

Experimental Protocols

Ketopantoate Reductase (KPR) Activity Assay

This protocol describes a continuous spectrophotometric assay for determining KPR activity by monitoring the oxidation of NADPH.

Materials:

-

Purified KPR enzyme

-

1 M HEPES buffer, pH 7.5

-

100 mM NADPH stock solution

-

1 M Sodium α-ketopantoate stock solution

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing:

-

100 µL of 1 M HEPES, pH 7.5 (final concentration: 100 mM)

-

1 µL of 100 mM NADPH (final concentration: 100 µM)

-

1 µL of 1 M sodium α-ketopantoate (final concentration: 1 mM)

-

Distilled water to a final volume of 990 µL.

-

-

Incubate the reaction mixture at 25 °C for 5 minutes to ensure temperature equilibration.

-

Initiate the reaction by adding 10 µL of purified KPR enzyme solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the KPR activity.

-

Calculate the initial velocity using the Beer-Lambert law (ε340 for NADPH = 6.22 mM-1 cm-1).

-

To determine kinetic parameters, vary the concentration of one substrate while keeping the other at a saturating concentration. For example, to determine the Km for α-ketopantoate, use a saturating concentration of NADPH (e.g., 200 µM) and vary the α-ketopantoate concentration (e.g., 40-640 µM).

Pantothenate Synthetase (PS) Coupled Enzyme Assay

This protocol describes a coupled enzyme assay for determining PS activity. The formation of AMP is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase.

Materials:

-

Purified PS enzyme

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

1 M HEPES buffer, pH 7.8

-

1 M MgCl2

-

100 mM ATP

-

100 mM β-alanine

-

100 mM Sodium D-pantoate

-

100 mM Potassium phosphoenolpyruvate (PEP)

-

20 mM NADH

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing:

-

100 µL of 1 M HEPES, pH 7.8 (final concentration: 100 mM)

-

10 µL of 1 M MgCl2 (final concentration: 10 mM)

-

100 µL of 100 mM ATP (final concentration: 10 mM)

-

50 µL of 100 mM β-alanine (final concentration: 5 mM)

-

50 µL of 100 mM D-pantoate (final concentration: 5 mM)

-

10 µL of 100 mM PEP (final concentration: 1 mM)

-

10 µL of 20 mM NADH (final concentration: 0.2 mM)

-

18 units each of myokinase, pyruvate kinase, and lactate dehydrogenase

-

Distilled water to a final volume of 990-995 µL.

-

-

Mix the components in the cuvette and measure the background rate of NADH oxidation at 340 nm.

-

Initiate the reaction by adding 5-10 µL of purified PS enzyme and mix quickly.

-

Monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the PS activity.

-

Calculate the initial reaction rates using the extinction coefficient of NADH (6220 M-1cm-1).

Quantification of Pantothenate by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of calcium pantothenate in various samples.

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and potassium dihydrogen phosphate solution (pH adjusted to 2.5 with phosphoric acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 204 nm

-

Internal Standard: Ampicillin

Procedure:

-

Sample Preparation:

-

For solid samples (e.g., commercial products), accurately weigh and dissolve in deionized water.

-

For biological samples, an extraction and purification step may be necessary to remove interfering substances.

-

-

Standard Preparation: Prepare a series of standard solutions of calcium pantothenate of known concentrations (e.g., 10-50 µg/mL).

-

Internal Standard: Add a known concentration of the internal standard (ampicillin) to all samples and standards.

-

Injection: Inject equal volumes (e.g., 50 µL) of the sample and standard solutions into the HPLC system.

-

Analysis:

-

Record the chromatograms and determine the retention times for pantothenate and the internal standard.

-

Calculate the peak height or peak area ratios of pantothenate to the internal standard for both the standards and the samples.

-

-

Quantification: Construct a calibration curve by plotting the peak height/area ratios of the standards against their concentrations. Determine the concentration of pantothenate in the samples by interpolating their peak height/area ratios on the calibration curve.

Conclusion

The biosynthesis of this compound is a fundamental process that feeds into the essential Coenzyme A pathway. A thorough understanding of the enzymes involved, their kinetics, and the overall regulation of this pathway is crucial for the development of novel therapeutics, particularly antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this vital metabolic route. The distinct nature of this pathway in many microorganisms compared to humans underscores its potential as a high-value target for selective drug design.

References

A Technical Guide to the Natural Occurrence and Biosynthesis of Pantoic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoic acid is a critical chiral molecule that serves as a key precursor in the biosynthesis of pantothenic acid (Vitamin B5) and, subsequently, Coenzyme A (CoA), a fundamental cofactor in all living organisms.[1][2] Its synthesis is a hallmark of most bacteria, fungi, and plants, making the pathway a compelling target for antimicrobial drug development, as it is absent in mammals.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of this compound in microorganisms, detailing its biosynthetic pathways, regulatory mechanisms, and quantitative production. Furthermore, it furnishes comprehensive experimental protocols for the cultivation, extraction, and quantification of this compound and its derivatives, aimed at supporting research and development in metabolic engineering and drug discovery.

Introduction

This compound, specifically the D-enantiomer, is an alpha-hydroxy acid that condenses with β-alanine to form pantothenic acid (Vitamin B5).[5] Pantothenic acid is an essential nutrient for all forms of life, serving as the cornerstone for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP). CoA is a vital cofactor involved in over 70 enzymatic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids.

Given its ubiquitous nature in the microbial world, the biosynthetic pathway leading to this compound is of significant interest. Microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae have been extensively studied and engineered for the overproduction of pantothenic acid, demonstrating the robustness and adaptability of this pathway. Understanding the nuances of this compound synthesis and its regulation is crucial for developing novel antimicrobial agents and for optimizing microbial cell factories for industrial vitamin production.

This compound Biosynthesis Pathways

The synthesis of D-pantoic acid originates from α-ketoisovalerate, an intermediate in the biosynthetic pathway of branched-chain amino acids like valine. The pathway involves two key enzymatic steps.

-

Ketopantoate hydroxymethyltransferase (KPHMT): This enzyme, encoded by the panB gene, catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate.

-

Ketopantoate reductase (KPR): This enzyme, encoded by the panE (or apbA) gene, subsequently reduces α-ketopantoate to D-pantoate in an NADPH-dependent reaction.

Following its synthesis, D-pantoate is condensed with β-alanine by the enzyme pantothenate synthetase (PS) , encoded by the panC gene, to form D-pantothenate.

Pathway in Bacteria (e.g., Escherichia coli)

In E. coli, the this compound pathway is well-characterized. The precursor, α-ketoisovalerate, is derived from valine biosynthesis. The β-alanine required for the final condensation step is produced via the decarboxylation of L-aspartate, a reaction catalyzed by aspartate-α-decarboxylase (ADC), encoded by the panD gene. The panB and panC genes often form an operon.

Caption: this compound and pantothenate biosynthesis pathway in E. coli.

Pathway in Yeast (e.g., Saccharomyces cerevisiae)

While the core pathway from α-ketoisovalerate to this compound is conserved, S. cerevisiae utilizes a distinct route for β-alanine synthesis. Contrary to earlier beliefs, yeast can synthesize pantothenic acid de novo. The β-alanine is derived not from aspartate, but from the degradation of spermine, which itself originates from methionine. This novel pathway involves a key FAD-dependent amine oxidase encoded by the FMS1 gene.

Caption: this compound and pantothenate biosynthesis pathway in S. cerevisiae.

Quantitative Production of this compound Derivatives in Microorganisms

While this compound itself is an intermediate, its production capacity is typically measured by the final output of D-pantothenic acid. Wild-type microorganisms produce very low levels of this vitamin. However, through systematic metabolic engineering, researchers have achieved significant yields, demonstrating the high potential flux through the this compound pathway.

| Microorganism | Strain Type | Production Titer (D-Pantothenic Acid) | Key Engineering Strategies | Reference |

| Corynebacterium glutamicum | Wild-Type | 9 µg/L | - | |

| Corynebacterium glutamicum | Engineered | 1 g/L | Overexpression of ilvBNCD and panBC | |

| Corynebacterium glutamicum | Engineered | 18.62 g/L | CRISPR-Cpf1 mediated genome editing | |

| Escherichia coli W3110 | Engineered | 28.45 g/L | Attenuation of competing L-valine pathway; overexpression of panBC from C. glutamicum | |

| Escherichia coli | Engineered | 68.3 g/L | Deletion of aceF and mdh; overexpression of ppnk; optimized fermentation with betaine | |

| Saccharomyces cerevisiae | Engineered | 4.1 g/L | Heterologous pathway construction; knockout of bypass genes; optimized fed-batch fermentation |

Regulation of this compound and Pantothenate Biosynthesis

The pantothenate biosynthetic pathway is subject to tight regulation to maintain cellular homeostasis of CoA.

-

Feedback Inhibition: In E. coli, the primary rate-limiting step in the overall pathway to CoA is the phosphorylation of pantothenate by pantothenate kinase (PanK). This enzyme is subject to feedback inhibition by the final products, CoA and its thioesters.

-

Substrate Availability: The supply of the precursor pantoate can be a limiting factor for pantothenate biosynthesis.

-

PanDZ Complex: A more recently discovered regulatory mechanism in E. coli involves the interaction between aspartate-α-decarboxylase (PanD) and a regulatory protein, PanZ. The PanZ·AcCoA complex binds to and inhibits PanD, thereby controlling the supply of β-alanine in response to cellular CoA levels. This provides a crucial feedback loop directly regulating one of the two precursors for pantothenate synthetase.

Caption: Key regulatory mechanisms in the E. coli pantothenate pathway.

Experimental Protocols

Accurate quantification of this compound and its derivatives is essential for metabolic studies. The classical method is a microbiological assay using Lactobacillus plantarum, but modern chromatographic techniques offer higher specificity and throughput.

General Workflow

The overall process involves cultivating the microorganism, harvesting the cells or supernatant, preparing the sample through extraction and purification, and finally, quantifying the analyte using an appropriate analytical method.

Caption: General experimental workflow for pantothenic acid quantification.

Microbial Cultivation (Fed-Batch Fermentation)

This protocol is a generalized representation for high-density culture of engineered strains (e.g., E. coli, S. cerevisiae).

-

Seed Culture: Inoculate a single colony into 5 mL of a rich medium (e.g., YPD for yeast, LB for E. coli) and cultivate for 14-16 hours at 30°C with shaking (220 rpm).

-

Inoculum Culture: Transfer the seed culture into a larger volume (e.g., 50 mL in a 250 mL shake-flask) of the same medium and cultivate for another 16-18 hours.

-

Fermentation: Inoculate a bioreactor (e.g., 1 L or 5 L) containing a defined fermentation medium. The medium typically contains a carbon source (e.g., glucose), nitrogen source, salts, and a trace metal solution.

-

Fed-Batch Operation: Maintain the culture at a controlled temperature (e.g., 30°C) and pH. Monitor dissolved oxygen (DO) and the primary carbon source (e.g., glucose).

-

Feeding Strategy: When the initial glucose is depleted, initiate a feeding strategy to maintain a low glucose concentration, preventing the formation of inhibitory byproducts like ethanol or acetate. A DO-feedback feeding framework can be employed.

-

Induction/Production: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density. For engineered strains, precursor feeding (e.g., β-alanine) may be required to maximize production.

-

Sampling: Collect samples periodically to measure cell density (OD600) and the concentration of the target product.

Sample Preparation and Extraction

Pantothenic acid exists in free form and bound within CoA and ACP. For total pantothenic acid measurement, an enzymatic hydrolysis step is required.

-

Sample Collection: Centrifuge the fermentation broth to separate the supernatant (for extracellular product) and the cell pellet (for intracellular product).

-

For Free Pantothenic Acid (Supernatant):

-

To 100 µL of supernatant, add a known quantity of an appropriate internal standard (e.g., a stable isotope-labeled pantothenic acid or a structural analog).

-

Add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube for analysis.

-

-

For Total Pantothenic Acid (Cell Pellet or Food Matrix):

-

Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl).

-

Perform cell lysis (e.g., sonication or bead beating).

-

To release bound pantothenic acid, perform a two-step enzymatic hydrolysis using alkaline phosphatase and a pantetheinase-containing enzyme preparation (e.g., pigeon liver extract).

-

After hydrolysis, proceed with the protein precipitation step as described for the supernatant.

-

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., L-column2 ODS) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with an organic modifier. For example, 5 mmol/L ammonium formate (containing 0.01% formic acid) and methanol.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of pantothenic acid) and monitoring for a specific product ion after fragmentation.

-

MRM Transitions (Example):

-

Pantothenic Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known pantothenic acid concentrations.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of pantothenic acid in the unknown sample by interpolating from the calibration curve.

-

Conclusion

This compound is a central metabolite in the microbial world, indispensable for the synthesis of the universal cofactor Coenzyme A. Its biosynthetic pathway is highly conserved yet exhibits interesting variations, such as the unique β-alanine synthesis route in yeast. The absence of this pathway in humans validates it as a prime target for the development of novel antibacterial and antifungal agents. Furthermore, the remarkable success in engineering microorganisms like E. coli and C. glutamicum to produce gram-per-liter quantities of pantothenic acid underscores the pathway's capacity and its importance for industrial biotechnology. The detailed methodologies provided herein offer a robust framework for researchers to further explore, manipulate, and quantify this vital metabolic route.

References

The Central Role of Pantoic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoic acid, a dihydroxy dimethylbutyric acid, serves as a fundamental precursor to the essential cofactor Coenzyme A (CoA). This technical guide provides an in-depth exploration of the metabolic functions of this compound, detailing its biosynthesis and subsequent conversion into pantothenic acid (Vitamin B5) and ultimately CoA. We will examine the key enzymatic steps, regulatory mechanisms, and the pivotal role of CoA in central carbon metabolism, fatty acid metabolism, and amino acid metabolism. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations and provides detailed experimental protocols for the key enzymes in the CoA biosynthetic pathway. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's metabolic significance, providing a crucial resource for researchers and professionals in drug development targeting this essential pathway.

Introduction

This compound is a critical intermediate in the biosynthesis of pantothenic acid, also known as vitamin B5.[1][2] Pantothenic acid is an essential nutrient for all forms of life, serving as the precursor for the synthesis of Coenzyme A (CoA), a universal and indispensable cofactor in a vast array of metabolic reactions.[1][3] CoA and its thioester derivatives are central to cellular metabolism, participating in the synthesis and degradation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the metabolism of amino acids.[1] Given its central role, the biosynthetic pathway of CoA, originating from this compound, presents a compelling target for the development of novel therapeutic agents, particularly antimicrobials. This guide will provide a detailed technical overview of the function of this compound in cellular metabolism, with a focus on the enzymatic pathways, their regulation, and the experimental methodologies used to study them.

Biosynthesis of this compound and its Conversion to Coenzyme A

The journey from this compound to CoA is a multi-step enzymatic process that is highly conserved across prokaryotes and eukaryotes. The overall pathway can be divided into two main stages: the synthesis of pantothenic acid from this compound and β-alanine, and the subsequent conversion of pantothenic acid to CoA.

This compound Biosynthesis

In most bacteria, the synthesis of D-pantoic acid begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine. The initial step is the formation of α-ketopantoate, catalyzed by α-ketopantoate hydroxymethyltransferase (PanB) . This is followed by the reduction of α-ketopantoate to D-pantoate by ketopantoate reductase (PanE) , a reaction that is typically NADPH-dependent.

Pantothenic Acid Synthesis

The next crucial step is the ATP-dependent condensation of D-pantoate with β-alanine to form pantothenic acid, a reaction catalyzed by pantothenate synthetase (PanC) . β-alanine itself is derived from the decarboxylation of aspartate by aspartate-1-decarboxylase (PanD) .

Coenzyme A Biosynthesis from Pantothenic Acid

The conversion of pantothenic acid to CoA is a five-step enzymatic cascade:

-

Phosphorylation of Pantothenate: The first and rate-limiting step is the phosphorylation of pantothenate to 4'-phosphopantothenate, catalyzed by pantothenate kinase (PanK or CoaA) . This step is a key regulatory point in the pathway.

-

Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS or CoaB) catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).

-

Decarboxylation: PPC is then decarboxylated to 4'-phosphopantetheine by phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC) .

-

Adenylylation: Phosphopantetheine adenylyl transferase (PPAT or CoaD) transfers an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.

-

Final Phosphorylation: The final step is the phosphorylation of the 3'-hydroxyl group of dephospho-CoA by dephosphocoenzyme A kinase (DPCK or CoaE) to yield Coenzyme A.

Signaling Pathways and Regulation

The biosynthesis of CoA is tightly regulated to meet the metabolic demands of the cell. The primary point of regulation is the feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA. This ensures that the intracellular concentration of CoA is maintained within an optimal range.

References

The Crucial Role of Pantoic Acid in Fueling Fatty Acid Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pivotal role of pantoic acid in the biosynthesis of fatty acids. This whitepaper details the intricate biochemical pathways, presents key quantitative data, and provides detailed experimental protocols, establishing a critical resource for advancements in metabolic research and therapeutic development.

This compound, a precursor to vitamin B5 (pantothenic acid), is fundamental to cellular metabolism. Its primary significance lies in its role as a building block for Coenzyme A (CoA), a vital cofactor in a vast array of biochemical reactions, including the synthesis of fatty acids. This guide elucidates the journey of this compound from its synthesis to its ultimate contribution to the production of lipids essential for cell structure, energy storage, and signaling.

Executive Summary

This technical guide explores the multifaceted involvement of this compound in fatty acid synthesis. While not a direct regulator, the availability of this compound is a critical upstream determinant for the synthesis of pantothenic acid and, subsequently, Coenzyme A (CoA). CoA is central to fatty acid metabolism, serving as the carrier for acyl groups in the form of acetyl-CoA and malonyl-CoA, and as the essential prosthetic group for Acyl Carrier Protein (ACP). This document provides a detailed overview of the enzymatic reactions that convert this compound to pantothenic acid, the subsequent synthesis of CoA, and the regulatory mechanisms that govern this pathway. Furthermore, it offers quantitative data on key enzymes, detailed experimental protocols for relevant assays, and visual diagrams of the involved biochemical pathways to provide a comprehensive resource for the scientific community.

From Precursor to Powerhouse: The Biosynthetic Pathway

The conversion of this compound into a functional component of fatty acid synthesis is a multi-step enzymatic process. The pathway begins with the synthesis of this compound itself and culminates in the production of CoA.

This compound Synthesis

This compound is synthesized from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway.[1] The initial step involves the transfer of a hydroxymethyl group to α-ketoisovalerate, forming ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase . Subsequently, ketopantoate reductase catalyzes the NADPH-dependent reduction of ketopantoate to yield D-pantoate (this compound).[1][2]

Pantothenic Acid and Coenzyme A Biosynthesis

This compound is then condensed with β-alanine to form pantothenic acid in a reaction catalyzed by pantothenate synthetase .[1][3] This is a critical step, as mammals cannot synthesize β-alanine and must obtain it from their diet. Pantothenic acid is the direct precursor to Coenzyme A. The biosynthesis of CoA from pantothenic acid is a five-step enzymatic pathway initiated by pantothenate kinase , which phosphorylates pantothenic acid. This step is the primary rate-limiting and regulatory point in the entire pathway.

The following diagram illustrates the biosynthetic pathway from α-ketoisovalerate to Coenzyme A, highlighting the central role of this compound.

References

Investigating Pantoic Acid and its Metabolites in Neurodegenerative Diseases: A Technical Guide

Executive Summary

Pantoic acid is the key precursor to pantothenic acid (vitamin B5), an essential nutrient required for the synthesis of Coenzyme A (CoA). CoA is a pivotal molecule in intermediary metabolism, critical for energy production via the tricarboxylic acid (TCA) cycle, the synthesis of fatty acids for myelin sheaths, and the production of the neurotransmitter acetylcholine.[1][2] Emerging evidence has revealed a consistent pattern of depleted pantothenic acid levels in specific brain regions across several major neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Dementia with Lewy Bodies.[1][3] This guide provides an in-depth overview of the biochemical pathways, quantitative data on cerebral deficiencies, detailed experimental protocols for measurement, and the potential therapeutic implications of targeting the this compound-CoA axis in neurodegeneration.

Core Biochemical Pathways

The biological significance of this compound is realized through its conversion into pantothenic acid and subsequently into Coenzyme A. This metabolic pathway is fundamental to cellular function, and its disruption has profound implications for neuronal health.

Coenzyme A Biosynthesis from Pantothenic Acid

While bacteria can synthesize this compound, humans must obtain pantothenic acid from their diet. Once absorbed, it undergoes a five-step enzymatic conversion to Coenzyme A. A critical step in this pathway is the phosphorylation of pantothenate by pantothenate kinase (PANK). Genetic mutations in the mitochondrial isoform, PANK2, are the direct cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a severe disorder characterized by brain iron accumulation, establishing a direct causal link between defects in this pathway and neurodegeneration.

References

- 1. Substantively Lowered Levels of Pantothenic Acid (Vitamin B5) in Several Regions of the Human Brain in Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 3. Localized Pantothenic Acid (Vitamin B5) Reductions Present Throughout the Dementia with Lewy Bodies Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pantoic Acid in Vitamin B5 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, or vitamin B5, is an essential nutrient and the precursor to coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The biosynthesis of pantothenic acid is a well-characterized pathway in microorganisms and plants, making it a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis of pantothenic acid, with a specific focus on the pivotal role of its precursor, pantoic acid. We will detail the enzymatic reactions leading to the formation of this compound and its subsequent condensation with β-alanine to yield pantothenate. This guide includes a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the biosynthetic pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to Pantothenic Acid Biosynthesis

Pantothenic acid is synthesized de novo in most bacteria, archaea, and plants from the precursors α-ketoisovalerate and aspartate.[1] The pathway converges with the formation of this compound from α-ketoisovalerate and β-alanine from aspartate, which are then ligated to form pantothenate. This vitamin is a crucial component for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), both of which are indispensable for cellular metabolism, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle.[1] The absence of this de novo biosynthetic pathway in mammals necessitates its acquisition through diet, highlighting the enzymes in this pathway as attractive targets for antimicrobial drug development.[2]

The this compound Arm of the Pathway

The synthesis of D-pantoic acid is a two-step enzymatic process starting from α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine.

Step 1: Formation of Ketopantoate by Ketopantoate Hydroxymethyltransferase (PanB)

The first committed step is the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding α-ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), the product of the panB gene.

Step 2: Reduction of Ketopantoate to Pantoate by Ketopantoate Reductase (PanE)

The second step involves the NADPH-dependent reduction of the keto group of α-ketopantoate to a hydroxyl group, forming D-pantoate. This reaction is catalyzed by ketopantoate reductase (KPR), encoded by the panE gene. In some organisms, other enzymes such as acetohydroxy acid isomeroreductase (IlvC) or a novel KPR, PanG, can also perform this reduction.

The Final Step: Pantothenate Synthesis

The final step in pantothenic acid biosynthesis is the ATP-dependent condensation of D-pantoic acid and β-alanine, which is produced from the decarboxylation of aspartate by aspartate-α-decarboxylase (PanD). This ligation is catalyzed by pantothenate synthetase (PS), the product of the panC gene. The reaction proceeds through a pantoyl-adenylate intermediate.

Quantitative Data on Biosynthetic Enzymes

The following tables summarize key kinetic parameters for the enzymes involved in the synthesis of this compound and its conversion to pantothenate in various organisms.

Table 1: Kinetic Parameters of Ketopantoate Hydroxymethyltransferase (PanB)

| Organism | Substrate | Km (mM) | Reference |

| Escherichia coli | α-Ketoisovalerate | 1 | |

| Escherichia coli | L-tetrahydrofolate | 0.18 | |

| Escherichia coli | Ketopantoate | 0.16 | |

| Mycobacterium tuberculosis | α-Ketoisovalerate | 0.240 |

Table 2: Kinetic Parameters of Ketopantoate Reductase (PanE)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | Ketopantoate | 30 | 25 | |

| Escherichia coli | NADPH | 7 | 25 | |

| Staphylococcus aureus | NADPH | - | - |

Note: For S. aureus KPR, steady-state analysis revealed positive cooperativity with respect to NADPH.

Table 3: Kinetic Parameters of Pantothenate Synthetase (PanC)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | Pantoate | 130 | 3.4 | |

| Mycobacterium tuberculosis | β-Alanine | 800 | 3.4 | |

| Mycobacterium tuberculosis | ATP | 2600 | 3.4 |

Table 4: Inhibitors of Mycobacterium tuberculosis Pantothenate Synthetase (PanC)

| Compound | IC50 (µM) | Reference |

| Compound 12 | 21.8 | |

| Compound 17 | 1.90 | |

| Compound 19 | 0.35 | |

| Compound 23 | 0.53 | |

| Compound 36 | 0.35 | |

| Compound 49 | 1.01 |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound and pantothenate biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant Enzymes

Objective: To produce and purify recombinant PanB, PanE, and PanC for in vitro studies.

Protocol:

-

Gene Amplification and Cloning:

-

Amplify the panB, panE, and panC genes from the genomic DNA of the organism of interest (e.g., E. coli K-12) using polymerase chain reaction (PCR) with gene-specific primers containing appropriate restriction sites.

-

Digest the PCR products and a suitable expression vector (e.g., pET-28a for N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene fragments into the linearized vector.

-

Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for positive clones on antibiotic-containing agar plates.

-

Verify the sequence of the cloned genes by DNA sequencing.

-

-

Protein Expression:

-

Transform the recombinant plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

-

-

Protein Purification (for His-tagged proteins):

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

-

Assess the purity of the protein by SDS-PAGE.

-

Enzyme Activity Assays

5.2.1. Ketopantoate Hydroxymethyltransferase (PanB) Assay

Principle: This assay measures the formation of ketopantoate from α-ketoisovalerate and formaldehyde (as a substitute for 5,10-methylenetetrahydrofolate in some assays). The product can be quantified by a colorimetric method.

Protocol:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

5 mM α-ketoisovalerate

-

10 mM formaldehyde

-

Purified PanB enzyme

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Centrifuge to remove precipitated protein.

-

To the supernatant, add a colorimetric reagent (e.g., 2,4-dinitrophenylhydrazine) to react with the keto group of ketopantoate.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) and determine the concentration of ketopantoate using a standard curve.

5.2.2. Ketopantoate Reductase (PanE) Assay

Principle: The activity of KPR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Protocol:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM HEPES buffer (pH 7.5)

-

0.2 mM NADPH

-

1 mM α-ketopantoate

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

-

Initiate the reaction by adding a known amount of purified PanE enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

5.2.3. Pantothenate Synthetase (PanC) Assay

Principle: This is a coupled enzyme assay where the production of AMP is linked to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.

Protocol:

-

Prepare a reaction mixture containing:

-

100 mM HEPES buffer (pH 7.8)

-

10 mM MgCl2

-

150 mM KCl

-

5 mM ATP

-

10 mM D-pantoate

-

20 mM β-alanine

-

0.2 mM NADH

-

1 mM phosphoenolpyruvate

-

Excess of coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.

-

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified PanC enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Analysis of Pathway Intermediates by HPLC

Objective: To separate and quantify the intermediates and the final product of the pantothenate biosynthesis pathway.

Protocol:

-

Sample Preparation:

-

For in vitro reactions, stop the reaction and deproteinize the sample as described in the enzyme assay protocols.

-

For cellular extracts, quench metabolism rapidly (e.g., with cold methanol) and extract the metabolites.

-

-

HPLC System:

-

Use a reverse-phase C18 column.

-

The mobile phase can be a gradient of an aqueous buffer (e.g., potassium phosphate buffer, pH 2.5-7.0) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection:

-

Detect the compounds using a UV detector at a suitable wavelength (e.g., 204-214 nm).

-

-

Quantification:

-

Prepare standard curves for each compound of interest (this compound, β-alanine, pantothenic acid) to determine their concentrations in the samples.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of D-Pantoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various asymmetric synthesis methods of D-pantoic acid, an essential chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2][3] The methodologies presented herein focus on providing high enantiomeric purity, a critical factor for biological activity and pharmaceutical applications.

Introduction

D-pantoic acid is a crucial building block in the pharmaceutical and cosmetic industries. Its chiral nature necessitates stereoselective synthesis to obtain the biologically active D-(+)-enantiomer. Traditional chemical synthesis often results in a racemic mixture of DL-pantolactone, requiring a challenging and costly resolution step.[3] Modern asymmetric synthesis methods offer more efficient routes to enantiomerically pure D-pantoic acid, primarily through biocatalytic and chemocatalytic approaches. These methods include enzymatic kinetic resolution, asymmetric reduction of prochiral ketones, and enantioselective chemical synthesis.

This document outlines several key methods, presenting their protocols in a detailed, step-by-step format suitable for laboratory implementation. Quantitative data from various approaches are summarized for comparative analysis.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes the quantitative data for different asymmetric synthesis methods for D-pantoic acid, providing a comparative overview of their efficiency and enantioselectivity.

| Method | Catalyst / Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |

| Biocatalytic Kinetic Resolution | Recombinant D-lactonase (TSDL) | D,L-pantolactone | D-pantoic acid | >45% | >99% | Whole-cell biocatalysis, optimized reaction conditions. | |

| Biocatalytic Kinetic Resolution | Fusarium oxysporum cells | D,L-pantolactone (700 g/L) | D-pantoic acid | ~90% | High | Incubation for 24 hours at 30°C, pH 7. | |

| Asymmetric Reduction | NADH Reductase | Keto-pantoic acid | D-pantoic acid | 98% | High | Tris-HCl buffer containing glucose and glucose dehydrogenase for NADH regeneration. Substrate concentration: 200-800 mM. | |

| Asymmetric Reduction | Self-assembled ketopantoic acid reductase | Ketothis compound | D-pantoic acid | High | High | Whole-cell catalysis with E. coli expressing self-assembled enzymes for improved cofactor regeneration. | |

| Enantioselective Chemical Synthesis | --INVALID-LINK--₂⁺ catalyst | Thiosilylketene acetal | Pantolactone derivative | 80% | 95% | Catalytic aldol reaction followed by reduction/cyclization. | |

| Enantioselective Chemical Synthesis | Chiral alkylidene morpholinone | 3-methyl-2-oxobutanoic acid derivative | (S)-(+)-pantolactone | 62% (of key intermediate) | High | Stereoselective Prins reaction followed by reductive cleavage and demethylation. |

Experimental Protocols

Method 1: Biocatalytic Kinetic Resolution of D,L-Pantolactone using Recombinant D-Lactonase

This protocol describes the kinetic resolution of a racemic mixture of pantolactone using a whole-cell biocatalyst expressing a recombinant D-lactonase. This method selectively hydrolyzes D-pantolactone to D-pantoic acid, leaving L-pantolactone unreacted.

Workflow Diagram:

Caption: Workflow for biocatalytic kinetic resolution.

Materials:

-

D,L-pantolactone

-

Recombinant E. coli cells expressing D-lactonase

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Centrifuge

-

Incubator shaker

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Acid for acidification (e.g., HCl)

-

Rotary evaporator

-

Standard analytical equipment (HPLC with a chiral column)

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain expressing D-lactonase under appropriate conditions (e.g., LB medium with antibiotic selection, induction with IPTG). Harvest the cells by centrifugation and wash with phosphate buffer.

-

Reaction Setup: Prepare a reaction mixture containing D,L-pantolactone in a suitable buffer. Add the prepared whole-cell biocatalyst to the reaction mixture.

-

Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-37 °C) and pH. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

-

Reaction Termination and Separation: Once the desired conversion is achieved (typically close to 50%), terminate the reaction. Separate the cell mass by centrifugation.

-

Extraction of D-Pantoic Acid: Acidify the supernatant to a low pH (e.g., pH 2-3) with HCl to protonate the D-pantoic acid. Extract the D-pantoic acid into an organic solvent like ethyl acetate.

-

Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude D-pantoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Analysis: Determine the yield and enantiomeric excess of the D-pantoic acid using chiral HPLC.

Method 2: Asymmetric Reduction of Keto-Pantoic Acid using NADH Reductase

This protocol details the asymmetric reduction of keto-pantoic acid to D-pantoic acid using an NADH-dependent reductase. The method incorporates an enzymatic cofactor regeneration system.

Signaling Pathway Diagram:

References

Application Note: Quantification of Pantoic Acid Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable method for the quantification of pantoic acid in aqueous samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a key precursor in the biosynthesis of pantothenic acid (Vitamin B5), is often found in complex matrices. This protocol provides a straightforward procedure for sample preparation, chromatographic separation, and quantification. The method is suitable for researchers in biochemistry, microbiology, and drug development who require accurate measurement of this compound.

Introduction

This compound is the dihydroxy dimethyl derivative of butyric acid and is an essential component of pantothenic acid, where it is linked to β-alanine via an amide bond. The quantification of this compound is critical for studying the biosynthesis of Coenzyme A, monitoring fermentation processes, and in the development of novel antimicrobial agents that target this pathway. Due to its polar nature and lack of a strong chromophore, HPLC analysis of this compound requires specific conditions for optimal retention and detection. This protocol outlines a method using a C18 stationary phase with a phosphate-based mobile phase and low-wavelength UV detection, which has been adapted from established methods for pantothenic acid analysis.

Experimental Approach

The methodology involves separation on a C18 column with an isocratic mobile phase composed of an acidic phosphate buffer and acetonitrile. Detection is performed at a low UV wavelength (210 nm) to achieve adequate sensitivity. For samples containing pantothenic acid or its derivatives, an optional alkaline hydrolysis step can be included to convert these forms to this compound, allowing for the determination of total this compound content. Quantification is achieved through the use of an external standard calibration curve.

Materials and Reagents

-

This compound standard (or Sodium Pantoate)

-

HPLC grade acetonitrile

-

Potassium phosphate monobasic (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

HPLC grade water

-

Sodium Hydroxide (NaOH) for hydrolysis (optional)

-

Hydrochloric Acid (HCl) for neutralization (optional)

-

0.45 µm syringe filters

Detailed Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Aqueous Samples: Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

(Optional) Alkaline Hydrolysis for Total this compound:

-

To 1 mL of the sample, add 100 µL of 1 M NaOH.

-

Incubate the mixture at 60°C for 30 minutes to hydrolyze any pantothenic acid to this compound and β-alanine.

-

Cool the sample to room temperature and neutralize by adding 100 µL of 1 M HCl.

-

Filter the hydrolyzed sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC System and Conditions

The following HPLC parameters are recommended. System suitability should be verified before analysis.

| Parameter | Recommended Setting |

| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | 0.02 M Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (95:5 v/v).[1] |

| Flow Rate | 1.0 mL/min.[2] |

| Column Temperature | 30°C |

| Detection | UV at 210 nm.[3] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes (adjust as needed based on retention time). |

Quantification and Data Analysis

-

Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.

-

Inject the prepared samples and record the peak areas for this compound.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value |

| Retention Time (this compound) | 3 - 5 minutes (highly dependent on column and exact mobile phase composition) |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification by HPLC.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for choosing the appropriate sample preparation method.

Caption: Decision tree for sample preparation.

References

- 1. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Microbiological Assay of Pantothenic acid and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of pantothenic acid (Vitamin B5) and its precursors using a microbiological assay. The protocols outlined are intended for use in research, quality control, and drug development settings.

Introduction

Pantothenic acid is a water-soluble B-vitamin that is essential for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are critical for fatty acid metabolism and many other cellular processes.[1][2] Microbiological assays are a reliable and established method for quantifying the biological activity of vitamins like pantothenic acid in various samples, including pharmaceuticals, food products, and biological fluids.

The assay is based on the principle that certain microorganisms, such as Lactobacillus plantarum, require pantothenic acid for growth.[3][4] When these organisms are cultured in a medium complete in all nutrients except for pantothenic acid, their growth is directly proportional to the concentration of this vitamin. By measuring the microbial growth (turbidity) in the presence of a sample and comparing it to the growth observed with known concentrations of a pantothenic acid standard, the amount of the vitamin in the sample can be accurately determined.[5] This method can also be used to assess the presence of bioavailable precursors, such as pantoic acid and β-alanine, which Lactobacillus plantarum can utilize to synthesize pantothenic acid.

Data Presentation

Standard Curve Data

A standard curve is essential for the quantification of pantothenic acid in unknown samples. The following table provides typical concentrations for a standard curve using calcium D-pantothenate. The optical density (O.D.) or percent transmittance (%T) is measured spectrophotometrically.

| Standard Concentration (µg/10 mL) | Typical % Transmittance |

| 0.00 | 100 |

| 0.01 | 85 - 95 |

| 0.02 | 70 - 80 |

| 0.04 | 50 - 60 |

| 0.06 | 35 - 45 |

| 0.08 | 25 - 35 |

| 0.10 | 15 - 25 |

Note: These values are illustrative. An actual standard curve must be generated for each assay.